molecular formula C35H38N2O5 B1670831 (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one CAS No. 151867-81-1

(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one

Cat. No.: B1670831
CAS No.: 151867-81-1
M. Wt: 566.7 g/mol
InChI Key: XCVGQMUMMDXKCY-WZJLIZBTSA-N
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Description

XM-323, also known as DMP 323, is a potent non-peptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. XM-323 was designed using structural information and database searching, and it competitively inhibits the cleavage of both peptide and HIV-1 gag polyprotein substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XM-323 involves the formation of a cyclic urea structure. The key steps include the reaction of appropriate amines with isocyanates to form the urea linkage, followed by cyclization to form the cyclic urea core. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of XM-323 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

XM-323 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of XM-323, as well as various substituted analogs. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

XM-323 has several scientific research applications, including:

Mechanism of Action

XM-323 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of the virus, thereby reducing its infectivity. The molecular targets of XM-323 include the active site residues of the HIV protease, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XM-323

XM-323 is unique due to its non-peptide cyclic urea structure, which provides high specificity for the HIV protease and minimal inhibition of mammalian proteases. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

CAS No.

151867-81-1

Molecular Formula

C35H38N2O5

Molecular Weight

566.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1

InChI Key

XCVGQMUMMDXKCY-WZJLIZBTSA-N

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

Appearance

Solid powder

Key on ui other cas no.

151867-81-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Reactant of Route 2
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Reactant of Route 3
Reactant of Route 3
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Reactant of Route 4
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Reactant of Route 5
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Reactant of Route 6
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one

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